Tubotin
Description
Nomenclature and Historical Context of Organotin Compounds in Agrochemistry
The field of organotin chemistry traces its origins back to the mid-19th century. The isolation of diethyltin (B15495199) diiodide by Frankland in 1849 and the synthesis of alkyltin compounds by Lowich in 1852 are considered foundational moments lupinepublishers.comresearchgate.net. By the 1930s, significant research had been conducted by chemists such as Krause, Kraus, and Kozeshkov lupinepublishers.comresearchgate.net.
The discovery of industrial applications for organotin compounds, including their use as stabilizers in polyvinyl chloride (PVC), biocides, and wood preservatives, spurred a revival in organotin chemistry research lupinepublishers.comresearchgate.net. A pivotal period in the development of organotin compounds for commercial use, particularly in agrochemistry, occurred in the 1950s, significantly influenced by the work of Van der Kerk and his colleagues in the Netherlands lupinepublishers.comresearchgate.net.
Triphenyltin (B1233371) hydroxide (B78521), a triorganotin compound, emerged within this historical context as researchers explored the biocidal properties of organotin derivatives atamanchemicals.comwikipedia.orghb-p.com. Its use as a pesticide in the United States was first registered in 1971 atamanchemicals.comwikipedia.orgepa.gov. Other fentin compounds, such as fentin acetate (B1210297) and fentin chloride, were also developed and used as agricultural fungicides and insecticides dcceew.gov.auinchem.org. These compounds are known to degrade to triphenyltin hydroxide, which further breaks down into di- and monophenyltin species, eventually yielding inorganic tin salts inchem.org.
Scientific Significance and Research Trajectory of Triphenyltin Hydroxide as a Biocide
Triphenyltin hydroxide's scientific significance is rooted in its effectiveness as a non-systemic foliar fungicide and acaricide atamanchemicals.comatamankimya.commda.state.mn.usnih.gov. It has been historically used to control a range of fungal diseases in crops such as potatoes (early and late blight), sugar beets (leaf spot), and pecans atamanchemicals.comatamankimya.comepa.govmda.state.mn.us. Beyond its fungicidal action, TPTH also exhibits anti-feeding properties against certain surface-feeding insects, like the Colorado potato beetle atamanchemicals.comatamankimya.commda.state.mn.us.
The mode of action of triphenyltin hydroxide involves the inhibition of oxidative phosphorylation (respiration) and fungal growth atamanchemicals.comatamankimya.commda.state.mn.us. It is classified by the Fungicide Resistance Action Committee (FRAC) under code 30, indicating that it inhibits adenosine (B11128) triphosphate (ATP) synthase, thereby preventing ATP production in fungal mitochondria atamanchemicals.comatamankimya.commda.state.mn.us.
Research into triphenyltin hydroxide has included studies on its physical and chemical properties. It is described as an odorless white powder that is stable at room temperature with a melting point between 121-123 °C. It is moderately soluble in most organic solvents but insoluble in water atamanchemicals.comatamankimya.comnih.govnih.gov. In its solid state, triphenyltin hydroxide crystallizes as a polymer with bridging hydroxide groups atamanchemicals.comwikipedia.orgatamankimya.com.
The scientific trajectory of research on triphenyltin hydroxide has also encompassed investigations into its environmental fate and behavior. Studies have shown that TPTH has low solubility in water and binds strongly to soil, suggesting a low potential for leaching into groundwater atamanchemicals.comepa.govmda.state.mn.us. However, it may reach surface water through spray drift and surface run-off atamanchemicals.commda.state.mn.us. Research has also explored its persistence in the environment, with an aerobic soil half-life reported to be greater than 1,114 days mda.state.mn.us.
Academic research has also investigated methods to mitigate potential drawbacks associated with TPTH use. For instance, studies have explored the encapsulation of triphenyltin hydroxide to potentially prolong its fungicidal activity and reduce phytotoxicity in certain crops nih.gov.
Global Research Trends and Priorities in Organotin Chemistry
Global research in organotin chemistry is dynamic, driven by both the established applications of these compounds and increasing scrutiny regarding their environmental impact and toxicity datainsightsmarket.commdpi.commarketresearchfuture.com. While organotin compounds have broad applications as PVC stabilizers, catalysts, and in various niche areas, their use as biocides, including in agriculture and antifouling paints, has been a significant area of research and regulatory focus lupinepublishers.comdatainsightsmarket.commarketresearchfuture.comtandfonline.comtaylorandfrancis.com.
Current research trends in organotin chemistry reflect a focus on developing more environmentally friendly alternatives with reduced toxicity datainsightsmarket.com. There is ongoing research and development into more effective and safer biocides utilizing organotin compounds datainsightsmarket.com. Additionally, researchers are exploring new and niche applications for organotin compounds in fields such as electronics and medicine datainsightsmarket.com.
The analysis and monitoring of organotin compounds in environmental matrices, particularly in aquatic environments, remain important research priorities due to concerns about their toxicity and potential for bioaccumulation mdpi.comtandfonline.comilo.org. Analytical methods for the speciation of organotin compounds in the environment are continually being developed and refined mdpi.comtandfonline.com.
Key Properties of Triphenyltin Hydroxide
| Property | Value | Source |
| Physical State | Odorless white powder | atamanchemicals.comatamankimya.comnih.gov |
| Melting Point | 121-123 °C | atamanchemicals.comatamankimya.comnih.gov |
| Solubility (Water) | Insoluble | atamanchemicals.comatamankimya.comnih.gov |
| Solubility (Organic Solvents) | Moderately soluble | atamankimya.comnih.gov |
| Aerobic Soil Half-life | > 1114 days | mda.state.mn.us |
Properties
IUPAC Name |
triphenylstannanylium;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWMWWXRWVJXSE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-87-9 | |
| Record name | Triphenyltin hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FENTIN HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL46V5313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization in Organotin Chemistry
Established Chemical Synthesis Approaches for Triphenyltin (B1233371) Hydroxide (B78521)
Established methods for synthesizing triphenyltin hydroxide typically involve the hydrolysis of triphenyltin chloride. This reaction is commonly carried out using aqueous sodium hydroxide. atamanchemicals.com Triphenyltin chloride, a key precursor, can be synthesized through various routes. One method involves the reaction of tin(IV) chloride with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield triphenyltin, which can then be oxidized to triphenyltin hydroxide and other derivatives. ontosight.ai Another approach for synthesizing triphenyltin chloride utilizes sodium, chlorobenzene, and tin tetrachloride as raw materials in a process that can be controlled for large-scale production, often employing toluene (B28343) as a solvent. google.com A two-step method for synthesizing triphenyltin acetate (B1210297), which involves triphenyltin hydroxide as an intermediate, uses triphenyltin chloride and sodium hydroxide to obtain triphenyltin hydroxide, followed by reaction with acetic acid. google.comgoogle.com
Development of Novel Synthetic Pathways for Organotin Compounds
Research continues into developing novel synthetic pathways for organotin compounds, aiming for improved efficiency, selectivity, and reduced environmental impact. One novel approach involves the desilylation of a tin trimethylsilyl (B98337) species (Ph₂Sn(SiMe₃)₂) to synthesize non-protected di(3-aminopropyl)tin dichloride ((H₂N(CH₂)₃)₂SnCl₂). cdnsciencepub.comscholaris.ca This intermediate can then be converted into respective dicarboxylate species. cdnsciencepub.com Another area of development focuses on creating monohydrocarbyl tin compounds with hydrolysable ligands using reactions involving organo-alkali metal compounds, stannous halides (SnX₂), organo halides, and amines or acetylides. google.com Ultrasound-assisted synthesis has also emerged as a greener alternative to conventional methods for synthesizing organotin compounds, including organotin amino acid Schiff bases, often resulting in shorter reaction times and higher yields. researchgate.net Microwave irradiation in an open vessel on basic alumina (B75360) has also been explored for the synthesis of novel organotin compounds from tribenzyltin chloride with various organic molecules like quinones, barbiturates, and triazoles, significantly reducing reaction times compared to conventional heating. researchgate.net
Exploration of Structural Modifications and Analogues of Triphenyltin Derivatives
The exploration of structural modifications and the synthesis of analogues of triphenyltin derivatives are active areas of research, often driven by the desire to tune their properties for specific applications. Triphenyltin hydroxide itself crystallizes as a polymer with bridging hydroxide groups, and many organotin compounds exhibit similar aggregation equilibria. atamankimya.comatamanchemicals.com Structural studies of triphenyltin complexes with various ligands, such as thioamides, have revealed different coordination geometries around the tin atom, including trigonal bipyramidal configurations. acs.orgnih.gov The synthesis of triphenyltin(IV) carboxylate derivatives by reacting triphenyltin(IV) hydroxide with various carboxylic acids, such as 4-aminobenzoic acid and 4-nitrobenzoic acid, has been reported, yielding compounds with different properties. dergipark.org.tr Analogues with modified organic groups or the incorporation of biologically active fragments are also being synthesized and characterized to study their structural features and potential applications. researchgate.netmdpi.comnih.govresearchgate.net For example, triphenyltin(IV) derivatives of phthalic acid and salicaldehyde have shown activity against fungi. mdpi.com The synthesis of ionic triphenyltin(IV) chloride carboxylate complexes with enhanced solubility in polar solvents has also been achieved by reacting triphenyltin(IV) chloride with carboxylate ligands in the presence of a base. oup.com
Green Chemistry Principles in Organotin Synthesis Research
The principles of green chemistry are increasingly being applied to organotin synthesis research to minimize environmental impact and improve sustainability. These principles emphasize waste prevention, atom economy, the use of safer solvents and reaction conditions, and energy efficiency. bio-conferences.orgresearchgate.netsolubilityofthings.comchemistryjournals.net Replacing hazardous solvents with environmentally friendly alternatives like water or using solvent-free conditions is a key focus. google.comresearchgate.netbio-conferences.orgresearchgate.netsolubilityofthings.com Microwave-assisted and ultrasound-assisted synthesis are examples of energy-efficient methods being explored in organotin chemistry, leading to reduced reaction times and energy consumption. researchgate.netresearchgate.net The development of catalytic processes that require less energy and generate fewer by-products also aligns with green chemistry principles. bio-conferences.orgchemistryjournals.net Research into novel organotin compounds for applications such as hydrogen storage also considers environmentally benign synthesis methods. mdpi.com While organotin compounds themselves have raised environmental concerns, particularly older antifoulant formulations, the principles of green chemistry are guiding the development of more sustainable synthetic routes and potentially less harmful alternatives or applications. bio-conferences.orgresearchgate.netgreenchemistry-toolkit.org
Molecular and Cellular Mechanistic Elucidation of Triphenyltin Hydroxide Bioactivity
Elucidation of Antifungal and Bactericidal Mechanisms at the Molecular Level
Triphenyltin (B1233371) hydroxide (B78521) exerts its antifungal activity primarily by inhibiting oxidative phosphorylation, a crucial process for energy production in fungal mitochondria. atamanchemicals.comhb-p.commda.state.mn.us It is classified under the Fungicide Resistance Action Committee (FRAC) code 30, indicating its mode of action as an inhibitor of adenosine (B11128) triphosphate (ATP) synthase. atamanchemicals.comhb-p.commda.state.mn.us By preventing ATP synthesis, Triphenyltin Hydroxide disrupts the energy supply necessary for fungal growth and survival. atamanchemicals.comhb-p.commda.state.mn.us
While its antifungal mechanism is well-established through ATP synthase inhibition, the bactericidal mechanism of Triphenyltin Hydroxide appears to involve different targets. Studies suggest that its antibacterial activity may be mediated through interactions with bacterial DNA, particularly at A-T rich regions in the minor groove. nih.gov Unlike its effect on eukaryotic cells, Triphenyltin Hydroxide's antibacterial action does not appear to involve FtsZ, the prokaryotic homolog of tubulin. nih.gov
Investigation of Specific Biological Targets in Fungal and Bacterial Pathogens
In fungi, the primary biological target identified for Triphenyltin Hydroxide is mitochondrial ATP synthase. atamanchemicals.comhb-p.commda.state.mn.us This enzyme is vital for the synthesis of ATP through oxidative phosphorylation. By binding to and inhibiting ATP synthase, Triphenyltin Hydroxide effectively shuts down a major energy production pathway in fungal cells. atamanchemicals.comhb-p.commda.state.mn.us
For bacteria, research indicates that DNA may serve as a key biological target. nih.gov Triphenyltin Hydroxide has been shown to bind to bacterial DNA, potentially interfering with essential DNA-dependent processes necessary for bacterial viability. nih.gov While some organotin compounds have been explored for their effects on bacterial proteins like FtsZ, studies on Triphenyltin Hydroxide suggest its antibacterial mechanism is independent of this target. nih.govacs.org
Molecular Mechanisms of Action in Aquatic Biocidal Applications (e.g., Molluscicidal, Anti-Algal Activity)
Triphenyltin compounds have been utilized as algicides and molluscicides in aquatic environments, particularly in antifouling paints. un.orginchem.org The molecular mechanisms underlying these biocidal activities in aquatic organisms like molluscs and algae involve disruptions to critical cellular functions.
In molluscs, Triphenyltin Hydroxide is known to induce imposex, the development of male sexual characteristics in females. un.orgneptjournal.com While the precise molecular pathway for imposex induction by Triphenyltin Hydroxide is not fully elucidated, it is understood to interfere with endocrine signaling, similar to the effects observed with other organotin compounds like tributyltin (TBT). un.orgneptjournal.comresearchgate.net Studies suggest that Triphenyltin Hydroxide may affect hormone levels and related metabolic pathways. researchgate.net
The anti-algal activity of Triphenyltin Hydroxide is also linked to its ability to inhibit ATP synthesis through oxidative phosphorylation, a mechanism shared with its antifungal action. atamanchemicals.comhb-p.commda.state.mn.us Algae, being eukaryotic organisms, rely on mitochondrial ATP synthase for energy. By inhibiting this enzyme, Triphenyltin Hydroxide disrupts algal metabolism and growth.
Impact on Cellular Processes and Biochemical Pathways in Target Organisms
Triphenyltin Hydroxide significantly impacts several cellular processes and biochemical pathways in target organisms beyond direct enzyme inhibition. In eukaryotic cells, including those of fungi and potentially aquatic organisms, its interference with oxidative phosphorylation leads to a severe energy deficit, affecting all ATP-dependent processes. atamanchemicals.comhb-p.commda.state.mn.us
Furthermore, Triphenyltin Hydroxide has been shown to interact with tubulin, a key protein component of the cytoskeleton. nih.gov In mammalian cells, Triphenyltin Hydroxide can cause depolymerization of microtubules, leading to mitotic arrest and spindle abnormalities. nih.gov This interaction with tubulin, while demonstrated in mammalian cells, highlights a potential mechanism for cellular disruption in other eukaryotic targets.
Organotin compounds, including Triphenyltin, have also been found to inhibit the proteasome, a multi-catalytic protease complex essential for protein degradation and regulation of various cellular processes. nih.gov Inhibition of the proteasome can lead to the accumulation of ubiquitinated proteins and trigger cell death. nih.gov This suggests that proteasome inhibition may contribute to the toxicity of Triphenyltin Hydroxide in susceptible organisms.
Additionally, Triphenyltin Hydroxide can induce changes in oxidative stress parameters in non-target organisms like fish, suggesting an involvement in cellular redox balance disruption. researchgate.net It has also been shown to react with enzymes like glutathione (B108866) reductase, although the full mechanism of this interaction and its link to reactive oxygen species production are not completely understood. atamanchemicals.comataman-chemicals.com
Comparative Mechanistic Studies with Other Organometallic Biocides
Comparing the mechanisms of Triphenyltin Hydroxide with other organometallic biocides, particularly other organotin compounds like tributyltin (TBT), reveals both similarities and differences. Both Triphenyltin and Tributyltin are known to be highly toxic to aquatic organisms and have been used in antifouling paints. un.orgresearchgate.net They both exert toxic effects by interfering with vital cellular processes.
A key shared mechanism among triorganotin compounds like Triphenyltin and Tributyltin is the inhibition of mitochondrial ATP synthase, leading to impaired oxidative phosphorylation. atamanchemicals.comhb-p.commda.state.mn.usresearchgate.net This common mode of action contributes to their broad biocidal activity against various organisms, including fungi and algae.
However, there are also distinctions in their specific targets and effects. While both can induce endocrine disruption in molluscs, studies suggest potential differences in potency and the specific pathways involved. un.orgneptjournal.com Furthermore, research on the interaction with tubulin has primarily focused on Triphenyltin, indicating a more pronounced effect on microtubule dynamics compared to some other organotins. nih.gov
Comparative studies on their impact on the immune system have shown that different organotin compounds can induce cell death through distinct pathways (e.g., caspase-dependent vs. caspase-independent apoptosis). mdpi.com This highlights the complexity of organotin toxicity and the varied cellular responses they can elicit depending on the specific compound and organism.
The degradation pathways in the environment also differ among organotin compounds, influencing their persistence and potential for long-term exposure and effects on non-target organisms. un.orgresearchgate.net
Data Table: Key Molecular and Cellular Targets of Triphenyltin Hydroxide
| Target/Process | Organism Type Affected | Mechanism of Interaction |
| Mitochondrial ATP Synthase | Fungi, Algae | Inhibition, preventing ATP synthesis and oxidative phosphorylation. atamanchemicals.comhb-p.commda.state.mn.usresearchgate.net |
| DNA | Bacteria | Binding, potentially interfering with DNA-dependent processes. nih.gov |
| Tubulin | Eukaryotic Cells | Depolymerization of microtubules, leading to mitotic arrest and spindle abnormalities. nih.gov |
| Proteasome | Eukaryotic Cells | Inhibition of chymotrypsin-like activity, leading to protein accumulation and cell death. nih.gov |
| Endocrine System (Imposex Induction) | Molluscs | Interference with hormonal signaling pathways. un.orgneptjournal.comresearchgate.net |
| Glutathione Reductase | Various | Reaction, potential involvement in oxidative stress. atamanchemicals.comataman-chemicals.com |
Environmental Chemistry and Fate Research of Triphenyltin Hydroxide
Environmental Persistence and Degradation Pathways in Agroecosystems
The persistence and degradation of triphenyltin (B1233371) hydroxide (B78521) in agroecosystems are influenced by several factors, including photolysis, microbial activity, and thermal processes. TPTH has been shown to bind strongly to soil, which affects its availability for degradation and transport wikipedia.orgatamankimya.comamericanelements.comatamankimya.com. The aerobic soil half-life of TPTH has been reported to be greater than 1,114 days, indicating its potential for long-term persistence in soil environments wikipedia.orgatamankimya.com.
Photodegradation Kinetics and Metabolite Identification
Photodegradation is a significant pathway for the transformation of triphenyltin hydroxide in the environment, particularly on surfaces exposed to sunlight. TPTH is slowly decomposed by sunlight and more rapidly by UV light. This process involves the sequential cleavage of phenyl-tin bonds, leading to the formation of degradation products. The primary metabolites identified from the photodegradation of TPTH are diphenyltin (B89523) (DPT) and monophenyltin (MPT) compounds, ultimately leading to inorganic tin species. Studies have indicated that photodegradation appears to be a major factor influencing the fate of TPTH in soils. For instance, an increase in the proportion of MPT relative to TPTH in pecan leaves over time after spraying was indicative of photolytic degradation.
Microbial Transformation and Biotransformation Pathways in Soil and Water
Microbial activity contributes to the degradation of triphenyltin hydroxide in soil and water environments. While photodegradation is considered a major factor in soil, microorganisms also play a role in the breakdown of TPTH. Bacteria have been reported to cleave aryl-tin bonds in organotin compounds structurally similar to TPTH. However, microbial degradation of radiolabeled TPTH in soil or sediment samples has been observed to be slow, with only a small percentage degraded over a period of several days. For example, one study reported only 5% degradation in 14 days. The half-life of TPTH in soil can vary depending on factors such as organic matter content.
Specific microbial transformation pathways involve the step-wise removal of phenyl groups, similar to photodegradation, resulting in the formation of diphenyltin and monophenyltin species. Research has identified bacteria, such as Pseudomonas chlororaphis, capable of degrading TPTH to DPT. This microbial degradation can be catalyzed by low-molecular-weight compounds produced by the bacteria.
Thermal Decomposition Processes and Products
Triphenyltin hydroxide can undergo thermal decomposition when subjected to elevated temperatures. Decomposition has been reported to occur above 45°C or 80°C. When heated to decomposition, TPTH emits acrid smoke and fumes. The thermal decomposition of triphenyltin hydroxide can yield phenyltin, phenyltin oxide, and water, or lead to inorganic tin via di- and mono-phenyltin compounds fishersci.be. Studies on the thermal decomposition in the temperature range of 25–400°C have investigated the products formed at different stages.
Adsorption, Leaching, and Mobility in Soil and Sediment Matrices
Triphenyltin hydroxide exhibits strong adsorption to soil and sediment particles, significantly influencing its mobility in these matrices wikipedia.orgatamankimya.comamericanelements.comatamankimya.com. The estimated Koc for TPTH is 2,000, which suggests low mobility in soil according to classification schemes. This strong binding capacity means that TPTH is not expected to leach readily through soil into groundwater wikipedia.orgatamankimya.com.
In soil, TPTH can exist as, or be rapidly converted to, oxides, hydroxides, carbonates, or hydrated cations, which are not expected to leach significantly. Laboratory leaching studies have demonstrated that triphenyltins are strongly attached to soil. While leaching to groundwater is considered unlikely due to strong soil adsorption, TPTH can potentially reach surface water through mechanisms such as spray drift and surface runoff wikipedia.orgatamankimya.com. Adsorption studies have shown that TPTH is not mobile in sandy soils, with the majority retained in the upper soil layers.
Aquatic Environmental Distribution, Speciation, and Bioaccumulation Studies
The behavior of triphenyltin hydroxide in aquatic environments is influenced by its low water solubility and its potential for speciation. TPTH has a reported water solubility of approximately 1.2 ppm at 20°C wikipedia.org. It is considered very highly toxic to freshwater and marine organisms atamankimya.comamericanelements.com.
In aquatic systems, the speciation of triphenyltin compounds is pH-dependent. Triphenyltin has an acidity constant (pKa) of 5.20 wikipedia.org. At pH 5, approximately 40% of the total triphenyltin is present as the neutral triphenyltin hydroxide species, with the remainder being the triphenyltin cation. The cations may adsorb to suspended solids wikipedia.org.
Bioaccumulation of triphenyltin hydroxide in aquatic organisms is a significant concern, with studies indicating a high potential for bioconcentration. Bioconcentration factor (BCF) values suggest that TPTH can accumulate in aquatic organisms. Uptake of triphenyltin from water has been shown to be rapid, and elimination may be slow or absent in some species. Triphenyltin and its degradation products, DPT and MPT, have been detected in fish from ponds near areas where TPTH was applied, with MPT often being the predominant phenyltin detected in fish tissue.
Terrestrial Environmental Fate and Soil Dynamics Research
Research into the terrestrial environmental fate and soil dynamics of triphenyltin hydroxide highlights its persistence and transformation in soil. As mentioned, TPTH strongly binds to soil particles, limiting its vertical movement wikipedia.orgatamankimya.comamericanelements.comatamankimya.com. The aerobic soil half-life of greater than 1,114 days indicates its persistence wikipedia.orgatamankimya.com.
Degradation in soil occurs through both photodegradation and microbial activity, leading to the formation of diphenyltin and monophenyltin, and eventually inorganic tin. Studies in pecan orchards where TPTH was sprayed found the compound and its degradation products in both foliage and soil, with MPT often present at higher concentrations than the parent compound in soil over time. This suggests ongoing degradation processes in the field. Despite repeated applications over several years, TPTH was found to be largely absent from subsurface soil layers, remaining primarily in the topsoil.
Research on the Formation and Environmental Behavior of Less Toxic Inorganic Tin Species
The degradation of triphenyltin hydroxide in the environment primarily occurs through sequential removal of its phenyl groups, ultimately leading to the formation of inorganic tin. This process involves several intermediate organotin species, specifically diphenyltin (DPT) and monophenyltin (MPT) compounds nih.govnih.govinchem.orginchem.orgfrontiersin.orggreenbook.netacs.orgnih.govtandfonline.com. Inorganic tin is generally considered less toxic than its organotin precursors researchgate.net.
Several environmental factors influence the rate and pathway of TPTH degradation. These include:
Photodegradation: Sunlight, particularly UV light, is a significant factor in the breakdown of TPTH nih.govnih.govinchem.orggreenbook.nettandfonline.com. Studies have shown that UV irradiation can rapidly decompose TPTH to inorganic tin via di- and mono-phenyltin compounds nih.govnih.gov. Total degradation to inorganic tin under UV irradiation can take over 400 hours inchem.org. The rate of degradation by ultraviolet light is higher at lower wavelengths inchem.org.
Biodegradation: Microorganisms in soil and water can also cleave the tin-carbon bonds in triphenyltin compounds, contributing to their degradation into inorganic tin nih.govnih.govtandfonline.com. While some evidence suggests microorganisms can slowly degrade TPHT to inorganic tin, the rate can be influenced by factors such as the organic matter content in soil nih.gov. For instance, 14C-phenyl ring-labelled triphenyltin acetate (B1210297), a related compound, degraded to inorganic tin in soil with the evolution of carbon dioxide, a process that did not occur in sterile soil, indicating microbial involvement nih.govnih.gov.
Chemical Cleavage: Hydrolysis, oxidation, and reduction reactions can also contribute to the dephenylation of TPTH nih.govinchem.orgfrontiersin.orgcdc.gov. In aqueous solutions, phenyltins undergo similar stepwise degradation in the dark, albeit at a lower rate than with light exposure, with the final product being inorganic tin nih.gov. High concentrations of chloride can favor the formation of chloro species cdc.gov.
Thermal Decomposition: TPTH can decompose when heated, emitting acrid smoke and fumes nih.govnih.gov. Decomposition below its melting point (121-123 °C) at 80 °C has been observed nih.govnih.gov. Heating above 45 °C can cause dehydration to the oxide atamanchemicals.com.
The degradation pathway typically follows a sequential de-phenylation:
Triphenyltin Hydroxide (TPTH) -> Diphenyltin species (DPT) -> Monophenyltin species (MPT) -> Inorganic Tin (Sn) nih.govnih.govinchem.orginchem.orgfrontiersin.orggreenbook.netacs.orgnih.govtandfonline.com
Research findings indicate that the persistence of triphenyltin compounds in the environment varies depending on the matrix. In soil, the half-life of triphenyltins has been reported to be between 3 and 14 days in fields where various crops were grown nih.govnih.gov. Other studies suggest half-lives in soil ranging from 47 to 140 days, influenced by organic matter content nih.gov. Degradation in sediments is generally slower than in water, with estimated half-lives of several years cdc.gov.
Analytical methods, such as Liquid Chromatography/Atomic Absorption Spectroscopy and Gas Chromatography/Atomic Absorption Spectroscopy, have been developed to separate and quantify TPTH and its degradation products, including inorganic tin, in various environmental samples and biological matrices acs.orgresearchgate.netepa.gov. These methods often involve converting the tin compounds to their corresponding tetraorganotin species for analysis epa.gov.
While the exact rates of formation and environmental behavior of less toxic inorganic tin species are highly dependent on specific environmental conditions, research consistently demonstrates that TPTH undergoes degradation through various abiotic and biotic processes, leading to the formation of these less harmful end products nih.govnih.govinchem.orginchem.orgfrontiersin.orggreenbook.netacs.orgnih.govtandfonline.comcdc.gov.
Data Tables
Based on the research findings, the general degradation pathway can be illustrated as follows:
| Compound | Formula | PubChem CID | Relative Toxicity (compared to TPTH) |
| Triphenyltin Hydroxide | C₁₈H₁₆OSn | 6327657 | High |
| Diphenyltin species | (C₆H₅)₂SnX₂ | - | Lower |
| Monophenyltin species | C₆H₅SnX₃ | - | Lower |
| Inorganic Tin (Sn) | Sn | 5352426 | Much Lower |
Note: The specific anionic groups (X) for diphenyltin and monophenyltin species in the environment can vary (e.g., hydroxide, chloride, oxide).
The half-life of triphenyltin compounds varies depending on the environmental compartment and conditions:
| Environmental Compartment | Reported Half-life | Conditions/Notes | Source(s) |
| Air (atmospheric) | ~2.7 days | Estimated from reaction with hydroxyl radicals | nih.govnih.gov |
| Soil | 3-14 days | Field soils, variety of crops | nih.govnih.gov |
| Soil | 47-140 days | Dependent on organic matter content | nih.gov |
| Water (aqueous solution) | Slower than with light | In the dark | nih.gov |
| Sediment | Several years | Generally persistent | cdc.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Establishing SAR for Triphenyltin (B1233371) Hydroxide (B78521) and Related Organotins as Biocides
Structure-Activity Relationship (SAR) studies for organotin compounds aim to correlate variations in chemical structure with observed differences in biocidal potency researchgate.netresearchgate.netmdpi.com. For organotins, the number and nature of the organic groups (R) bonded to the tin atom (Sn), as well as the nature of the anionic ligand (L), play significant roles in determining their biological activity researchgate.netresearchgate.netmdpi.comnih.gov.
Generally, the biocidal activity of organotin compounds of the form RₓSnL₄₋ₓ follows the trend R₃SnL > R₂SnL₂ > RSnL₃, with triorganotin compounds exhibiting the highest activity researchgate.netnih.govnih.gov. Tetraorganotins are typically ineffective as biocides but can metabolize into the more toxic tri-substituted compounds chromatographyonline.com.
The nature of the organic group (R) also significantly impacts activity. For triorganotin compounds (R₃SnL), the type of R group influences toxicity towards different organisms. For instance, trimethyl- and triethyl-organotin derivatives are highly toxic to insects and mammals, respectively, while tributyl- and triphenyltin derivatives, including Triphenyltin Hydroxide, show higher toxicity towards fungi, fish, algae, and molluscs researchgate.net. Compounds containing aryl groups, such as the phenyl groups in Triphenyltin Hydroxide, are often less toxic to mammals compared to those with alkyl groups researchgate.netmdpi.com.
The anionic ligand (L) attached to the organotin moiety can also influence biological activity, although its effect is generally considered less significant than that of the organic groups, unless the ligand itself possesses biological activity or enhances the compound's solubility and bioavailability researchgate.net.
Computational Approaches in QSAR Modeling of Organotin Biocidal Potency
Quantitative Structure-Activity Relationship (QSAR) modeling utilizes mathematical models to predict the biological activity of compounds based on their structural features researchgate.netfiveable.memst.dk. These models seek to establish a quantitative relationship between molecular descriptors (representing structural, physical, or chemical properties) and a measured biological response researchgate.netmst.dk. QSAR is a powerful tool in medicinal chemistry and ecotoxicology for predicting the activity and toxicity of new or untested compounds and guiding the design of more effective and safer chemicals fiveable.memst.dknih.gov.
Computational approaches in QSAR modeling of organotin biocidal potency involve calculating various molecular descriptors for a series of organotin compounds with known biological activity researchgate.netnih.gov. These descriptors can range from simple physicochemical parameters (e.g., lipophilicity, molecular weight) to more complex quantum chemical descriptors (e.g., electronic properties, energy levels) researchgate.netnih.gov.
Regression or classification models are then developed to correlate these descriptors with the observed biocidal activity (e.g., minimum inhibitory concentration (MIC), half-maximal inhibitory concentration (IC₅₀)) fiveable.me. For example, QSAR models for the toxicity of biocides to aquatic organisms like Daphnia magna and fish have indicated that toxicity generally increases with lipophilicity and decreases with polarity, branching, and unsaturation nih.gov.
Detailed research findings from QSAR studies on organotins often involve analyzing the contribution of different molecular descriptors to the predictive model. For instance, studies might show that parameters related to the size and electronic properties of the organic substituents on the tin atom are key predictors of biocidal efficacy against specific fungal strains. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure and reactivity of organotin compounds, which can then be used as descriptors in QSAR models tandfonline.com.
Influence of Substituents and Coordination Environment on Biocidal Efficacy
The biocidal efficacy of organotin compounds, including Triphenyltin Hydroxide, is significantly influenced by the nature and number of substituents attached to the tin atom, as well as the coordination environment around the tin center atamanchemicals.comresearchgate.netresearchgate.netmdpi.comnih.govnih.gov.
As discussed in Section 5.1, the number of organic groups (R) determines the general class of organotin (mono-, di-, tri-, tetra-), with triorganotins typically exhibiting the highest biocidal activity researchgate.netnih.govnih.gov. The specific chemical nature of these organic groups (e.g., alkyl vs. aryl, chain length) further refines the spectrum and potency of activity researchgate.netmdpi.com. For example, the presence of phenyl groups in Triphenyltin Hydroxide contributes to its efficacy as a fungicide researchgate.net.
The coordination environment around the tin atom, which is influenced by the anionic ligand (L) and potential intermolecular interactions, also plays a role atamanchemicals.comatamankimya.comnih.govmdpi.com. Organotin compounds can exhibit various coordination numbers and geometries (e.g., tetrahedral, trigonal bipyramidal, octahedral) depending on the ligands and the solid state or solution conditions mdpi.com. For Triphenyltin Hydroxide, the solid state structure involves a polymeric chain with bridging hydroxide groups, suggesting a coordination environment around tin that is likely higher than tetrahedral atamanchemicals.comatamankimya.com.
The ease of ligand hydrolysis and the accessibility of binding sites around the tin center are also important factors affecting the therapeutic action and biocidal efficacy of organotin complexes nih.govresearchgate.net. The judicious choice of a ligand can modulate the activity of the organotin complex and potentially minimize drawbacks researchgate.net.
Detailed research findings often highlight how specific structural modifications lead to changes in biocidal activity. For example, studies comparing Triphenyltin Hydroxide with other triorganotin hydroxides (e.g., Tributyltin Hydroxide) or with Triphenyltin compounds having different anionic ligands (e.g., Triphenyltin Acetate (B1210297), Triphenyltin Chloride) would demonstrate the impact of these structural variations on their activity against target organisms dcceew.gov.au.
Ligand-Target Interaction Modeling for Organotin Bioactivity
Ligand-target interaction modeling, often employing techniques like molecular docking, is used to understand how small molecules, such as organotin compounds, interact with their biological targets at the molecular level nih.govnih.gov. This approach provides insights into the binding affinity, binding mode, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the organotin compound (ligand) and the target protein or enzyme nih.govnih.gov.
For Triphenyltin Hydroxide, a key biological target is ATP synthase, an enzyme crucial for ATP production atamanchemicals.comatamankimya.comtandfonline.com. Molecular modeling studies and computational calculations have been performed to understand the interaction of organotin compounds with ATP synthase tandfonline.com. These studies can help elucidate the mechanism of inhibition and identify the specific binding sites on the enzyme tandfonline.com.
Molecular docking studies can predict how an organotin compound fits into the active site or other relevant regions of the target protein. For example, docking analysis of organotin complexes with proteins like tubulin or enzymes involved in metabolic pathways can reveal potential binding modes and interactions that contribute to their biological activity nih.gov. Research findings from such studies can include predicted binding energies, which correlate with the strength of the interaction, and visualizations of the docked complexes, showing the spatial arrangement of the organotin compound within the target site nih.gov.
Integrating ligand-target interaction modeling with SAR and QSAR studies provides a more comprehensive understanding of organotin bioactivity. QSAR models can identify structural features important for activity, while docking studies can provide a mechanistic explanation for why those features are important by illustrating their interactions with the biological target nih.gov.
Data from ligand-target interaction modeling can include:
Predicted Binding Affinity: Often expressed as a docking score or binding energy (e.g., kcal/mol).
Binding Mode: The predicted orientation and conformation of the organotin compound within the target site.
Key Interactions: Specific interactions formed between the organotin compound and residues in the target protein (e.g., hydrogen bonds, pi-pi interactions, hydrophobic contacts).
These findings help in refining SAR hypotheses and developing more predictive QSAR models by incorporating descriptors related to molecular recognition and binding.
Advanced Analytical Methodologies for Triphenyltin Hydroxide Quantification and Characterization
Chromatographic Separation Techniques for Trace Analysis (e.g., GC-MS, LC-MS)
Chromatographic methods, particularly coupled with mass spectrometry, are widely used for the trace analysis of triphenyltin (B1233371) hydroxide (B78521) and its degradation products in environmental and biological matrices researchgate.netnih.gov. These techniques provide the necessary separation power to resolve TPTH from complex sample matrices and other co-eluting compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of organotin compounds, including TPTH gov.bc.ca. However, due to the relatively low volatility of TPTH, derivatization is often required before GC analysis. Ethylation using reagents like sodium tetraethylborate is a common derivatization method, converting TPTH into a more volatile tetraalkylated form that can be effectively separated on a GC column gov.bc.caspkx.net.cn. GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity for the detection and quantification of TPTH residues in complex samples like fruits, vegetables, and meat spkx.net.cnshimadzu.co.kr. This allows for better anti-interference capability and improved accuracy shimadzu.co.kr.
Research has demonstrated the application of GC-MS/MS for the simultaneous determination of TPTH and other organotin pesticides in food samples. One study utilized pentylmagnesium bromide derivatization followed by GC-MS/MS for the analysis of TPTH, azacyclotin, and fenbutatin oxide in fruits and vegetables. The method showed good linearity within the range of 0.005 mg/L to 0.5 mg/L, with recoveries ranging from 74.1% to 124.5% and relative standard deviations below 5.0% shimadzu.co.kr. Another study using sodium tetraethylborate derivatization and GC-MS/MS for analyzing organotin residues in livestock and poultry meat reported limits of quantification (LOQs) of 0.01 mg/kg for TPTH, with average recoveries between 70% and 120% spkx.net.cn.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS, has gained prominence for organotin analysis as it often simplifies sample preparation by reducing or eliminating the need for derivatization, and offers shorter run times compared to GC-based methods sciex.com. LC-MS/MS provides high selectivity and sensitivity, making it suitable for trace analysis in various matrices, including water, soil, and food commodities researchgate.netnih.govsciex.com.
Studies have successfully developed and validated LC-MS/MS methods for the determination of TPTH residues in environmental samples. For instance, an LC-MS/MS method for TPTH in surface water and soil samples involved solid phase extraction (SPE) for water and a modified QuEChERS method for soil. The method achieved practical LOQs of 0.1 μg/L for surface water and 10 μg/kg for soil, with satisfactory recoveries and precision researchgate.netnih.gov. Another LC-MS/MS method for organotin compounds in food, water, and textiles utilized acetonitrile (B52724) extraction and achieved accurate quantification and identification sciex.com.
Hybrid techniques, such as HPLC-ICP-MS, have also been developed for the simultaneous determination of organotins, offering low detection limits researchgate.net.
Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis) for Structural Elucidation
Spectroscopic techniques play a vital role in the structural characterization and identification of triphenyltin hydroxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for elucidating the molecular structure and coordination environment of tin in organotin compounds like TPTH taylorandfrancis.comresearchgate.nettandfonline.com. ¹H and ¹³C NMR provide information about the organic ligands attached to the tin atom, while ¹¹⁹Sn NMR is particularly useful for probing the electronic environment and coordination number of the tin center tandfonline.comasianpubs.org. Chemical shifts and coupling constants in ¹¹⁹Sn NMR spectra can indicate the geometry around the tin atom tandfonline.comasianpubs.org. Studies have used multinuclear NMR to characterize TPTH and its derivatives, confirming their structures and providing insights into their behavior in solution taylorandfrancis.comresearchgate.nettandfonline.com. For example, ¹¹⁹Sn NMR has been used to study the dehydration of TPTH to bis(triphenyltin) oxide in solution researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and the nature of bonding in TPTH taylorandfrancis.comresearchgate.netacs.org. Characteristic absorption bands in the IR spectrum correspond to vibrations of the Sn-C, Sn-O, and O-H bonds, as well as the phenyl rings taylorandfrancis.comacs.org. IR spectroscopy can be used to distinguish between TPTH and its related compounds, such as bis-(triphenyltin) oxide acs.org. Studies have reported IR spectra of TPTH, highlighting key absorption bands that confirm its structure taylorandfrancis.comacs.org.
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the TPTH molecule, particularly those involving the phenyl rings and potentially the Sn-O bond dergipark.org.tr. While less informative for the direct structural elucidation of the tin center compared to NMR or IR, UV-Vis can be useful for quantitative analysis in certain matrices or for studying the degradation of TPTH under UV irradiation nih.govlongdom.org. UV-Vis detection is also used in conjunction with HPLC for the analysis of phenyltin compounds, including TPTH longdom.org.
Electrochemical and Other Advanced Detection Techniques for Environmental Monitoring
Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of organotin compounds, including TPTH, in environmental samples orientjchem.orgresearchgate.netacs.org.
Voltammetry: Various voltammetric techniques, such as cyclic voltammetry (CV), square wave voltammetry (SWV), and anodic stripping voltammetry (ASV), have been applied to study the electrochemical behavior of triphenyltin compounds and their determination researchgate.netacs.orgijseas.com. These methods rely on the electrochemical activity of the organotin species at an electrode surface. Modified electrodes, such as those incorporating nanoparticles, can enhance the sensitivity and selectivity of the detection researchgate.net.
Research has explored the use of square wave voltammetry for the analysis of triphenyltin compounds, demonstrating good sensitivity and the successful validation of the method for linearity, limit of detection, precision, and sensitivity orientjchem.org. Anodic stripping voltammetry has also been investigated for the determination of triphenyltin compounds at submicrogram levels acs.org. Cyclic voltammetry has been used to study the electrochemical reaction mechanisms of triphenyltin derivatives ijseas.com.
Other Advanced Detection Techniques: Inductively coupled plasma mass spectrometry (ICP-MS), often coupled with chromatography (e.g., GC-ICP-MS or HPLC-ICP-MS), is a highly sensitive technique for the determination of tin and organotin species by detecting the tin atom researchgate.netgov.bc.caresearchgate.net. This method is particularly useful for trace analysis in complex environmental and biological matrices and can provide very low detection limits researchgate.netresearchgate.net. Flame photometric detection (FPD) in conjunction with GC has also been used for organotin analysis, offering selectivity for sulfur and tin-containing compounds pjoes.com.
Method Validation and Quality Assurance in Environmental and Biocidal Analysis
Method validation and quality assurance are critical aspects of the analytical workflow for triphenyltin hydroxide to ensure the reliability, accuracy, and comparability of results, particularly in environmental monitoring and biocidal analysis orientjchem.orgepa.gov. Validation confirms that an analytical method is suitable for its intended purpose.
Key validation parameters typically include:
Specificity and Selectivity: Ensuring the method can accurately measure TPTH in the presence of other compounds in the sample matrix, including its degradation products (e.g., diphenyltin (B89523) and monophenyltin species) epa.gov.
Sensitivity and Limit of Detection (LOD): Determining the lowest concentration of TPTH that can be reliably detected by the method researchgate.netnih.govorientjchem.org.
Limit of Quantification (LOQ): Determining the lowest concentration of TPTH that can be quantified with acceptable accuracy and precision researchgate.netnih.govresearchgate.net.
Linearity and Range: Establishing the concentration range over which the method provides a linear response spkx.net.cnshimadzu.co.krorientjchem.org.
Accuracy: Assessing the agreement between the measured value and the true value, often evaluated through recovery studies of spiked samples researchgate.netnih.govshimadzu.co.krresearchgate.net.
Precision: Evaluating the reproducibility of the measurements under defined conditions, typically expressed as relative standard deviation (RSD) researchgate.netnih.govshimadzu.co.krresearchgate.net.
Robustness: Assessing the method's ability to remain unaffected by small variations in method parameters.
Quality assurance (QA) involves a set of procedures to ensure that the analytical data meet predefined quality standards. This includes using certified reference materials, participating in interlaboratory comparison studies, implementing strict sample handling and storage protocols, and regular calibration of instruments researchgate.netepa.gov. The analysis of TPTH in environmental matrices often requires specific sample preparation steps, such as extraction and cleanup, which must be carefully validated researchgate.netnih.govepa.gov. Regulatory bodies often require method validation data to support the reliability of analytical results for enforcement and risk assessment purposes epa.gov.
Studies on the analysis of TPTH in various matrices consistently report method validation data, including LOQs, recoveries, and RSDs, demonstrating the suitability of the developed methods for their intended applications researchgate.netnih.govspkx.net.cnshimadzu.co.krorientjchem.orgresearchgate.net. For example, validated LC-MS/MS methods for TPTH in water and soil have shown satisfactory accuracy and precision researchgate.netnih.gov. Method validation for electrochemical analysis of triphenyltin compounds has also been successfully performed, confirming linearity, LOD, precision, and sensitivity orientjchem.org.
Data Tables:
Below are example data tables summarizing some of the research findings on analytical method performance for Triphenyltin Hydroxide.
| Analytical Technique | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | RSD (%) | Source |
| GC-MS/MS | Fruits/Vegetables | Acetone/Hexane Extraction, Pentylmagnesium Bromide Derivatization, SPE Cleanup | Not specified (Linearity range 0.005-0.5 mg/L) | 74.1-124.5 | <5.0 | shimadzu.co.kr |
| GC-MS/MS | Meat | Acetonitrile Extraction, Sodium Tetraethylborate Derivatization, SPE Cleanup | 0.01 mg/kg | 70-120 | 4.1-8.9 | spkx.net.cn |
| LC-MS/MS | Surface Water | SPE | 0.1 μg/L | 86-107 | 3-8 | researchgate.netnih.gov |
| LC-MS/MS | Soil | Modified QuEChERS | 10 μg/kg | 72-87 | 3-8 | researchgate.netnih.gov |
| Square Wave Voltammetry | Solution | Direct Measurement (for a derivative) | 0.099 mM | Not specified | 1.96 | orientjchem.org |
Detailed Research Findings:
Specific research findings highlight the performance characteristics of different methods:
A GC-MS/MS method for organotin pesticides in fruits and vegetables, including TPTH, demonstrated good linearity (R > 0.999) and satisfactory recoveries and precision shimadzu.co.kr.
An LC-MS/MS method for TPTH in surface water and soil achieved LOQs suitable for environmental monitoring and showed good accuracy and precision through recovery studies researchgate.netnih.gov. Recoveries for surface water ranged from 86% to 107%, and for soil from 72% to 87%, with RSD values between 3% and 8% researchgate.netnih.gov.
Electrochemical analysis using square wave voltammetry on a triphenyltin(IV) derivative showed a limit of detection of 0.099 mM and a relative standard deviation of 1.96%, indicating good sensitivity and precision for this specific application orientjchem.org.
Future Directions and Emerging Research Avenues in Triphenyltin Hydroxide Chemistry
Advanced Computational Modeling for Organotin Design and Environmental Risk Prediction
Computational modeling plays an increasingly vital role in modern chemical research, offering powerful tools for designing new compounds with desired properties and predicting their environmental behavior and potential risks. For organotin chemistry, computational methods can aid in understanding the relationship between the chemical structure of organotins and their biological activity, toxicity, and environmental fate. oup.comutep.edu
Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate chemical structures with biological activities or toxicities using molecular descriptors. oup.com These models can be used to predict the potential toxicity of organotin compounds without the need for extensive experimental testing, which is particularly valuable for assessing large numbers of chemicals. oup.comeuropa.eu
Advanced computational techniques, such as molecular dynamics and docking procedures, can provide insights into the interactions of organotin compounds with biological targets, helping to elucidate mechanisms of toxicity and inform the design of less toxic analogs. oup.com
Furthermore, computational modeling can be applied to predict the environmental fate of organotins, including their degradation rates, transport in various environmental compartments (water, soil, sediment), and potential for bioaccumulation. researchgate.net Models can simulate how factors like chemical properties, environmental conditions, and biological activity influence the persistence and distribution of these compounds. researchgate.net This predictive capability is crucial for conducting environmental risk assessments and developing strategies to mitigate the impact of existing or new organotin substances. researchgate.netoup.com
Research in this area involves developing and refining computational models, validating them against experimental data, and integrating different modeling approaches to provide a comprehensive understanding of organotin behavior from the molecular level to the ecosystem level. oup.comutep.edu
Interdisciplinary Research in Sustainable Agrochemistry and Materials Science
Addressing the challenges associated with compounds like Triphenyltin (B1233371) Hydroxide (B78521) requires an interdisciplinary approach, bringing together expertise from chemistry, biology, environmental science, materials science, and agricultural science.
In sustainable agrochemistry, interdisciplinary research focuses on developing pest control strategies that are effective yet minimize harm to the environment and human health. This includes exploring alternatives to traditional fungicides like TPTH, investigating integrated pest management (IPM) programs that may reduce reliance on chemical treatments, and understanding the environmental behavior of agrochemicals in soil and water systems. mdpi.comrivm.nlregulations.gov Research into the degradation pathways of organotins in soil and sediment, for example, is important for determining their persistence and potential long-term effects. rivm.nl
In materials science, interdisciplinary research is crucial for developing sustainable materials and coatings that can replace those historically incorporating organotins, such as antifouling paints and PVC stabilizers. researchgate.netroadmaptozero.com This involves chemists synthesizing new materials, materials scientists characterizing their properties and performance, and environmental scientists assessing their lifecycle impact. The development of new materials from sustainable resources and the recycling of existing materials are key aspects of this research. kuleuven.be
Interdisciplinary collaboration facilitates the development of holistic solutions, considering not only the chemical efficacy of a compound but also its environmental footprint, economic viability, and social acceptance. solubilityofthings.comktu.edusantannapisa.it For instance, research into new antifouling coatings requires collaboration between chemists developing new formulations, marine biologists testing their effectiveness against fouling organisms, and environmental scientists evaluating their impact on marine ecosystems. google.com Similarly, developing sustainable agrochemicals involves chemists, agronomists, soil scientists, and ecotoxicologists working together.
This integrated approach is essential for driving innovation and ensuring that future developments in agrochemistry and materials science are aligned with the principles of sustainability. solubilityofthings.comktu.edusantannapisa.ituio.no
Q & A
Q. What analytical methods are recommended for characterizing Tubotin’s physicochemical properties in environmental matrices?
To characterize this compound’s solubility, stability, and degradation pathways, researchers should employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) for quantitative analysis. Environmental stability studies require controlled lab simulations of pH, temperature, and UV exposure, with data validated against reference standards. Experimental protocols must detail calibration curves, detection limits, and reproducibility metrics to ensure peer validation .
Q. How should researchers design initial toxicity assays to evaluate this compound’s ecotoxicological effects?
Use standardized model organisms (e.g., Daphnia magna for aquatic toxicity) with dose-response experiments across sublethal and lethal concentrations. Include positive/negative controls and replicate groups (n ≥ 3) to account for biological variability. Data should be analyzed using probit or logistic regression models to estimate EC50/LC50 values, adhering to OECD or EPA guidelines for ecotoxicological testing .
Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships?
Derivatives should be synthesized via modular reactions (e.g., nucleophilic substitution or cross-coupling) under inert atmospheres. Purity must be confirmed via NMR, elemental analysis, and chromatographic methods. Structure-activity studies require systematic variation of functional groups, with bioactivity data tabulated to correlate structural motifs with toxicity/efficacy .
Advanced Research Questions
Q. How can contradictions in this compound’s mode of action across different biological systems be systematically addressed?
Contradictions may arise from species-specific metabolic pathways or experimental design variability. Researchers should perform comparative metabolomics (e.g., LC-MS/MS) to identify metabolite profiles in divergent models. Meta-analyses of existing data, weighted by study quality (e.g., sample size, controls), can isolate confounding variables. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis-driven reconciliation of discrepancies .
Q. What experimental strategies optimize this compound’s detection in complex environmental samples with low concentrations?
Pre-concentration techniques, such as solid-phase extraction (SPE) or immunoaffinity columns, enhance sensitivity. Coupling SPE with tandem MS (SPE-LC-MS/MS) achieves detection limits <1 ppb. Method validation must include recovery rates (70–120%) and matrix effect assessments using spiked samples. Cross-lab validation is critical to confirm reproducibility .
Q. How can computational models predict this compound’s environmental persistence and bioaccumulation potential?
Use quantitative structure-activity relationship (QSAR) models parameterized with experimental logP (octanol-water partition coefficient) and biodegradation data. Molecular dynamics simulations can predict binding affinities to soil organic matter or aquatic sediments. Validate predictions against field data from longitudinal studies, adjusting for regional climatic variables .
Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?
Non-linear regression (e.g., four-parameter logistic model) accommodates sigmoidal dose-response curves. Bayesian hierarchical models account for inter-study variability in meta-analyses. Sensitivity analyses should test assumptions about threshold effects or hormesis, with results visualized via forest plots or confidence interval heatmaps .
Q. How should researchers handle missing or censored data in longitudinal studies of this compound exposure?
Apply multiple imputation (MI) for missing data, assuming missing-at-random (MAR) mechanisms. For censored data (e.g., concentrations below detection limits), use Tobit regression or non-parametric Kaplan-Meier estimators. Transparent reporting of imputation methods and sensitivity analyses is mandatory .
Experimental Design & Reproducibility
Q. What protocols ensure reproducibility in this compound’s synthesis and bioactivity assays?
Document reaction conditions (temperature, solvent, catalyst) in machine-readable formats (e.g., ChemML). For bioassays, share raw data (e.g., absorbance/fluorescence readings) and analysis scripts via repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable replication .
Q. How can researchers minimize cross-contamination in this compound exposure studies involving multiple compounds?
Implement strict separation protocols: dedicate glassware and HPLC columns for this compound-only use. Include blank runs between samples and validate purity via negative controls. Use isotope-labeled internal standards to distinguish this compound from analogs during MS analysis .
Tables for Key Data
| Property | Method | Typical Value | Reference Standard |
|---|---|---|---|
| Water solubility | Shake-flask HPLC | 2.3 mg/L (25°C) | OECD 105 |
| LogP (octanol-water) | Chromatographic determination | 3.8 ± 0.2 | EPA 830.7570 |
| Photodegradation half-life | UV chamber (λ=254 nm) | 48 hrs (pH 7) | ISO 11348-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
